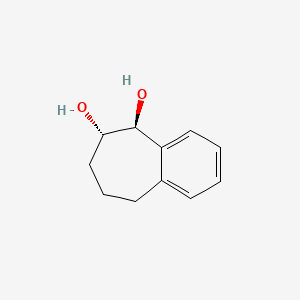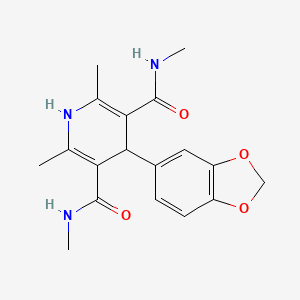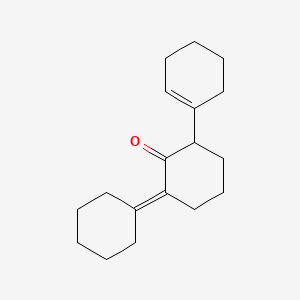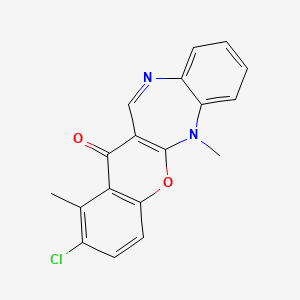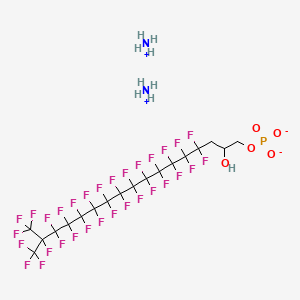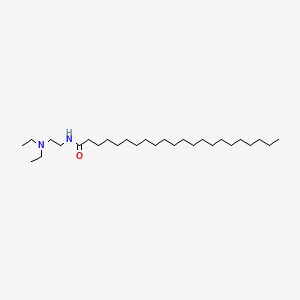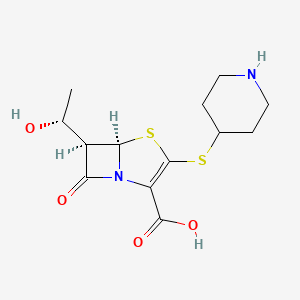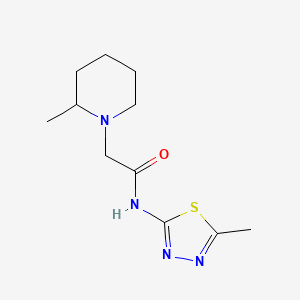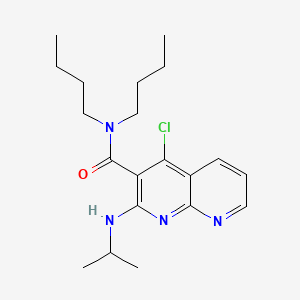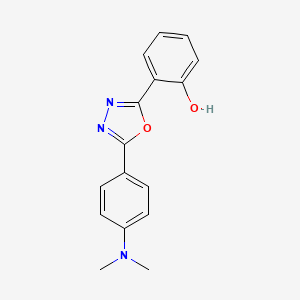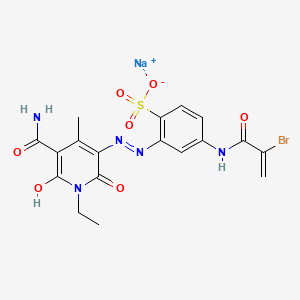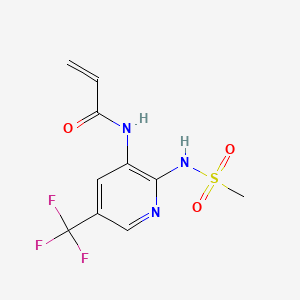
2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyridinyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the pyridinyl ring. Common reagents used in the synthesis include trifluoromethyl ketones and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium azide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
作用機序
The mechanism of action of 2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyridinyl ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
- 2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
- Trifluoromethyl ketones : These compounds share the trifluoromethyl group and are known for their reactivity and applications in medicinal chemistry.
- Pyridinyl derivatives : Compounds with pyridinyl rings are widely studied for their biological activity and use in drug development .
Uniqueness
The uniqueness of 2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
141283-53-6 |
|---|---|
分子式 |
C10H10F3N3O3S |
分子量 |
309.27 g/mol |
IUPAC名 |
N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C10H10F3N3O3S/c1-3-8(17)15-7-4-6(10(11,12)13)5-14-9(7)16-20(2,18)19/h3-5H,1H2,2H3,(H,14,16)(H,15,17) |
InChIキー |
JIHXFUCHZUJGCA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


